molecular formula C12H14N2O B13303247 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Cat. No.: B13303247
M. Wt: 202.25 g/mol
InChI Key: ZEWMBQRQBSVKDY-UHFFFAOYSA-N
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Description

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is a pyridine derivative featuring a methyl group at the 6-position and an amine group at the 3-position, substituted with a (5-methylfuran-2-yl)methyl moiety. This structure combines the aromatic pyridine ring with a heterocyclic furan group, conferring unique electronic and steric properties.

Crystallographic data for the simpler analog 6-methylpyridin-3-amine (C₆H₈N₂) reveals that the methyl and amine groups lie near the pyridine ring plane, with intermolecular N–H···N hydrogen bonding stabilizing the crystal lattice . This hydrogen-bonding capability may extend to the target compound, affecting its solid-state behavior and solubility.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-3-5-11(7-13-9)14-8-12-6-4-10(2)15-12/h3-7,14H,8H2,1-2H3

InChI Key

ZEWMBQRQBSVKDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC=C(O2)C

Origin of Product

United States

Preparation Methods

Starting Materials

General Synthetic Route

The synthesis typically proceeds via reductive amination, a common method for forming C-N bonds between amines and aldehydes or ketones. The process involves:

  • Condensation Step : The primary amine (6-methylpyridin-3-amine) reacts with 5-methylfurfural to form an imine intermediate (Schiff base).
  • Reduction Step : The imine is subsequently reduced to the secondary amine, yielding 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine.

Detailed Procedure

Step Reagents & Conditions Description
1 6-Methylpyridin-3-amine + 5-methylfurfural Stirred in anhydrous solvent (e.g., ethanol or methanol) at room temperature or slightly elevated temperature (25–50 °C) to form the imine intermediate.
2 Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) Added slowly to the reaction mixture under inert atmosphere to selectively reduce the imine to the amine.
3 Workup The reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography or recrystallization.

Alternative Methods

  • Nucleophilic substitution : If a suitable 5-methylfuran-2-ylmethyl halide (e.g., chloride or bromide) is available, direct nucleophilic substitution with 6-methylpyridin-3-amine under basic conditions can be employed. This method requires careful control to avoid over-alkylation or side reactions.
  • Reductive amination using catalytic hydrogenation : Using hydrogen gas and a catalyst such as palladium on carbon (Pd/C) to reduce the imine intermediate formed from the amine and aldehyde.

Reaction Optimization Parameters

Parameter Typical Range Notes
Solvent Ethanol, methanol, acetonitrile Polar solvents favor imine formation and reduction
Temperature 25–60 °C Mild heating accelerates imine formation
Reducing agent Sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN) Selective for imine reduction, mild and compatible with heterocycles
Reaction time 2–24 hours Dependent on scale and reagent purity
pH Slightly acidic to neutral Acidic conditions favor imine formation but must be controlled to avoid side reactions

Analytical Confirmation

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Reductive amination 6-Methylpyridin-3-amine, 5-methylfurfural, NaBH(OAc)3 Room temp to 50 °C, ethanol, 4–24 h High selectivity, mild conditions, good yields Requires aldehyde precursor, sensitive to moisture
Nucleophilic substitution 6-Methylpyridin-3-amine, 5-methylfuran-2-ylmethyl halide, base Reflux in polar aprotic solvent Direct alkylation, simpler reagents Possible over-alkylation, halide synthesis needed
Catalytic hydrogenation Imine intermediate, H2 gas, Pd/C catalyst Room temp, atmospheric pressure Clean reduction, minimal byproducts Requires hydrogenation setup, catalyst cost

Research and Literature Insights

  • The reductive amination approach is the most widely reported and practical for laboratory synthesis due to its mild conditions and high selectivity.
  • The use of sodium triacetoxyborohydride is preferred over sodium borohydride because it selectively reduces imines without affecting other sensitive functional groups.
  • Purification typically involves chromatographic techniques due to the compound’s moderate polarity and aromatic character.
  • Spectroscopic data from related compounds confirm the expected chemical environment of the methyl groups and heterocycles, supporting structural assignment.

Chemical Reactions Analysis

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Molecular Formula Key Features/Applications Reference
6-Methylpyridin-3-amine Pyridine 6-methyl, 3-amine C₆H₈N₂ Hydrogen-bonding in crystal structure
N-[(5-Methylfuran-2-yl)methyl]cyclohexamine Cyclohexamine (5-methylfuran-2-yl)methyl - Slow synthesis (3% yield in 14 hours)
L4 (Chiral ligand) Cyclohexane-diamine Bis[(5-methylfuran-2-yl)methyl] - Catalysis in Cu complexes
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine 2-methoxy, 6-amine C₁₁H₁₁N₃O Potential bioactive scaffold
N-(6-Morpholinopyridin-3-yl)-5-nitropyrimidin-2-amine Pyridine-pyrimidine Morpholino, nitro - Multi-step synthesis via THF/pyridine
Key Observations :
  • Electronic Effects: The (5-methylfuran-2-yl)methyl group introduces electron-rich aromaticity, contrasting with morpholino (electron-donating) or nitro (electron-withdrawing) substituents in analogues .
  • Steric Hindrance: The furan-methyl substitution likely imposes moderate steric bulk, comparable to cyclohexamine derivatives but less than biphenyl or morpholino groups .
  • Hydrogen Bonding : Unlike 6-methylpyridin-3-amine, the target compound’s furan oxygen may participate in additional intermolecular interactions, altering solubility or crystallinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine (Inferred) 6-Methylpyridin-3-amine 5-(2-Methoxypyridin-3-yl)pyridin-2-amine
Molecular Weight ~230 g/mol (estimated) 122.15 g/mol 201.23 g/mol
Lipophilicity (LogP) Moderate (due to methyl/furan) Low Moderate (methoxy group)
Hydrogen Bonding N–H (amine), O (furan) N–H (amine) N–H (amine), O (methoxy)
Solubility Likely low in water Moderate Low

Biological Activity

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyridine ring and a furan moiety, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is C12H14N2C_{12}H_{14}N_{2}. The presence of the furan ring enhances its chemical reactivity, which is crucial for its biological activity. The compound's structure can be represented as follows:

Structure C12H14N2\text{Structure }\quad \text{C}_{12}\text{H}_{14}\text{N}_{2}

Research indicates that 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine interacts with specific enzymes and receptors, potentially inhibiting their activity. This mechanism may disrupt normal cellular processes, leading to various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for treating infections.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

Pharmacological Studies

Several studies have been conducted to evaluate the biological activity of this compound. Notable findings include:

  • In Vitro Studies : High-throughput screening has identified compounds similar to 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine that inhibit the growth of cancer cells resistant to certain carcinogens, indicating its potential in cancer therapy .
  • Analgesic Properties : Compounds with similar structural features have shown analgesic activity through the activation of nicotinic acetylcholine receptors, suggesting that 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine may also exhibit pain-relieving effects .

Case Studies

A recent study highlighted the efficacy of related compounds in preclinical models for treating gastrointestinal tumors induced by dietary carcinogens. These findings suggest that 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine could be further investigated for its role in cancer prevention .

Comparative Analysis

To better understand the position of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine among related compounds, a comparative analysis is presented below:

Compound NameCAS NumberKey FeaturesBiological Activity
6-Methyl-N-(5-methylfuran) pyridineTBDContains furan moietyPotential antimicrobial and anti-inflammatory
N-(Furan-2-ylmethyl)-1H-purin52579-1Furan substituent; different substitutionsAnticancer properties
6-Chloro-N-(5-methylfuran) pyridineTBDChloro group; similar structureAntimicrobial activity

This table illustrates how 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine compares with other compounds, particularly regarding its unique combination of functional groups and potential biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Prepare the 5-methylfuran-2-ylmethylamine intermediate via reductive amination of 5-methylfurfural with methylamine .
  • Step 2 : Couple this intermediate with 6-methylpyridin-3-amine using a Buchwald-Hartwig amination reaction. Optimize conditions by testing palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos, and solvents such as toluene or DMF at 80–100°C .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAC 3:1) or recrystallization .
  • Table 1 : Yield optimization under varying conditions:
CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)₂XPhosToluene8062
PdCl₂BINAPDMF10055

Q. How can the molecular structure and crystallography of this compound be characterized?

  • Methodology :

  • XRD Analysis : Grow single crystals via slow evaporation in ethanol. Use a diffractometer (e.g., Varian 300 MHz) to determine bond lengths/angles, particularly between the pyridine and furan moieties .
  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (CDCl₃). Key signals:
  • Pyridine C3-H: δ 8.2 ppm (d, J=5.1 Hz)
  • Furan methyl: δ 2.3 ppm (s) .

Q. What basic biological screening assays are suitable for this compound?

  • Methodology :

  • Ligand Binding Assays : Screen against GPCRs or kinases using fluorescence polarization. Use 10 µM compound concentration and measure IC₅₀ values .
  • Cytotoxicity Testing : Employ MTT assays on HEK-293 cells at 24–72 hr exposures. Report EC₅₀ with 95% confidence intervals .

Advanced Research Questions

Q. How does the 5-methylfuran moiety influence physicochemical properties and target interactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze furan’s electron-rich π-system and planarity. Compare binding energies with/without methyl substitution .
  • Solubility Studies : Measure logP via shake-flask method (octanol/water). Expected logP ~2.1 due to hydrophobic furan .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodology :

  • Dose-Response Validation : Replicate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. How can cross-coupling reactions expand the compound’s derivatization for SAR studies?

  • Methodology :

  • Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at pyridine C4 using boronic acids (e.g., phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in THF) .
  • Table 2 : Derivative libraries and activities:
R-GroupTarget (IC₅₀, nM)Solubility (µM)
-H12045
-Ph8532

Q. What in silico approaches predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 inhibition and hERG liability.
  • MD Simulations : Run 100 ns simulations (AMBER) to assess binding mode stability with cytochrome P450 3A4 .

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